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Compound of Interest

Compound Name: Fobrepodacin

Cat. No.: B3321803 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information regarding the preclinical

safety and toxicology of Fobrepodacin (SPR720). Detailed quantitative data and experimental

protocols from IND-enabling toxicology studies are proprietary to the manufacturer and are not

fully available in the public domain. This guide provides a high-level overview based on

published literature and company communications.

Executive Summary
Fobrepodacin (SPR720) is an orally bioavailable phosphate prodrug of SPR719, a novel

aminobenzimidazole inhibitor of bacterial DNA gyrase B (GyrB). It has been developed for the

treatment of non-tuberculous mycobacterial (NTM) pulmonary disease and tuberculosis.

Preclinical studies have demonstrated its potent activity against a range of clinically relevant

mycobacteria. While comprehensive preclinical toxicology data remains largely proprietary,

Spero Therapeutics has indicated that a suite of in vitro and in vivo safety, toxicology, and

ADME (absorption, distribution, metabolism, and excretion) studies were conducted to support

its progression into clinical trials[1]. These studies collectively suggested an acceptable safety

profile and a wide therapeutic margin, which enabled the initiation of a first-in-human Phase 1

clinical trial[1].
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Fobrepodacin's active moiety, SPR719, targets the ATPase activity of DNA gyrase (GyrB), an

essential enzyme in bacteria responsible for maintaining DNA topology during replication[2][3]

[4]. By inhibiting GyrB, SPR719 prevents the negative supercoiling of DNA, leading to the

disruption of DNA replication and ultimately bacterial cell death. This mechanism is distinct from

that of fluoroquinolone antibiotics, which target the GyrA subunit of DNA gyrase[2].
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Caption: Mechanism of action of Fobrepodacin.
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Preclinical Safety and Toxicology Assessment
A standard preclinical toxicology program for a small molecule antibiotic like Fobrepodacin, in

accordance with regulatory guidelines, would typically include the following studies. While

Spero Therapeutics has stated that such studies were conducted, specific results are not

publicly available[1].

General Toxicology
Repeat-dose toxicology studies in at least two species (one rodent and one non-rodent) are

standard to support clinical trials. These studies are designed to identify potential target organs

of toxicity, establish a No Observed Adverse Effect Level (NOAEL), and inform dose selection

for human studies.

Table 1: Summary of Publicly Available In Vivo Efficacy Studies (Data Relevant to Dosing)

Study Type Species
Dosing
Regimen

Key Findings Reference

Chronic

Tuberculosis

Infection

BALB/c and

C57BL/6 Mice

10, 30, 100

mg/kg, oral

gavage, once

daily, 5

days/week for 4

weeks

Reduced

mycobacterial

burden.

[5]

Chronic M.

abscessus

Infection

Murine Model
25, 50, 100

mg/kg/day

The 100

mg/kg/day dose

resulted in the

greatest bacterial

reduction as a

single agent.

[3]

Chronic M.

tuberculosis

Infection

Murine Model
100 mg/kg, twice

daily

Showed a 2.5-

log CFU

decrease, similar

to moxifloxacin

and isoniazid.

[4]
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Safety Pharmacology
Safety pharmacology studies are conducted to assess the effects of a drug candidate on major

physiological systems. A core battery of tests typically investigates the cardiovascular,

respiratory, and central nervous systems. No specific data from safety pharmacology studies

on Fobrepodacin have been publicly released.

Genotoxicity
A standard battery of genotoxicity tests is required to assess the potential of a compound to

cause genetic mutations or chromosomal damage. This typically includes:

An in vitro bacterial reverse mutation assay (Ames test).

An in vitro cytogenetic assay in mammalian cells or an in vitro mouse lymphoma assay.

An in vivo genotoxicity assay, such as a micronucleus test in rodents.

The results of these studies for Fobrepodacin are not publicly available.

Carcinogenicity
Long-term carcinogenicity studies in animals are typically required for drugs that are intended

for chronic use. Given the intended duration of treatment for NTM and tuberculosis, these

studies would likely be necessary. The results of any such studies for Fobrepodacin have not

been made public.

Reproductive and Developmental Toxicology
Reproductive and developmental toxicology studies are conducted to evaluate the potential

effects of a drug on fertility, embryonic and fetal development, and pre- and postnatal

development. Specific data for Fobrepodacin are not available in the public domain.

Experimental Protocols
Detailed experimental protocols for the preclinical toxicology studies of Fobrepodacin are not

publicly available. However, a general workflow for preclinical safety assessment is illustrated

below.
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Caption: A generalized workflow for preclinical toxicology studies.

Summary of Clinical Safety Findings
While detailed preclinical data is sparse, the results of a first-in-human, Phase 1, randomized,

double-blind, placebo-controlled study (NCT03796910) in 96 healthy volunteers have been

published[6][7].
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Tolerability: Fobrepodacin was well-tolerated at single oral doses ranging from 100 to 2,000

mg and multiple daily doses up to 1,000 mg for up to 14 days[6][8].

Adverse Events: The most commonly reported adverse events were gastrointestinal

(nausea, vomiting, and diarrhea) and headache. All were of mild or moderate severity and

were dose-dependent[6][8]. No serious adverse events were reported in this study[6][8].

It is important to note that a subsequent Phase 2a trial in patients with NTM pulmonary disease

was suspended. An interim analysis did not meet the primary endpoint and highlighted potential

dose-limiting safety issues at a 1,000 mg daily dose, including three cases of reversible grade

3 hepatotoxicity[9].

Conclusion
Fobrepodacin is a novel GyrB inhibitor with demonstrated preclinical efficacy against

mycobacteria. While the company has reported the completion of a preclinical safety and

toxicology program that supported clinical development, specific quantitative data and detailed

protocols are not publicly available. The publicly accessible data from the Phase 1 clinical trial

in healthy volunteers indicated that Fobrepodacin was generally well-tolerated at the doses

studied. However, findings of potential hepatotoxicity in a Phase 2a patient study have led to

the suspension of its current development program. A full understanding of the preclinical

toxicology profile is limited without access to the complete dataset submitted to regulatory

authorities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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